molecular formula C12H8N4O5S B11532794 4-nitro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

4-nitro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

Cat. No.: B11532794
M. Wt: 320.28 g/mol
InChI Key: FQSXGIMBMPMFTM-NTUHNPAUSA-N
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Description

4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. The nitro groups play a crucial role in its reactivity, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar compounds to 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide include:

  • 4-nitro-N’-[(E)-(5-nitro-2-furyl)methylene]benzohydrazide
  • 4-nitro-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide These compounds share structural similarities but differ in the heterocyclic ring attached to the benzohydrazide moiety. The uniqueness of 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C12H8N4O5S

Molecular Weight

320.28 g/mol

IUPAC Name

4-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8N4O5S/c17-12(8-1-3-9(4-2-8)15(18)19)14-13-7-10-5-6-11(22-10)16(20)21/h1-7H,(H,14,17)/b13-7+

InChI Key

FQSXGIMBMPMFTM-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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